molecular formula C13H11FO B6370851 4-(3-Fluorophenyl)-2-methylphenol CAS No. 1255637-71-8

4-(3-Fluorophenyl)-2-methylphenol

Cat. No.: B6370851
CAS No.: 1255637-71-8
M. Wt: 202.22 g/mol
InChI Key: DWRZRRRSPBWCCJ-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)-2-methylphenol is a halogenated phenolic compound featuring a fluorine atom at the meta-position of the phenyl ring and a methyl group at the ortho-position of the phenol core. Fluorine’s electronegativity and small atomic radius significantly influence electronic distribution, acidity, and intermolecular interactions compared to other halogens or substituents .

Properties

IUPAC Name

4-(3-fluorophenyl)-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c1-9-7-11(5-6-13(9)15)10-3-2-4-12(14)8-10/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRZRRRSPBWCCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=CC=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10683686
Record name 3'-Fluoro-3-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255637-71-8
Record name 3'-Fluoro-3-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluorophenyl)-2-methylphenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-fluoroaniline and 2-methylphenol.

    Diazotization: 3-Fluoroaniline is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 2-methylphenol in the presence of a copper catalyst to yield this compound.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Fluorophenyl)-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form the corresponding hydroquinone.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Various substituted phenols

Scientific Research Applications

4-(3-Fluorophenyl)-2-methylphenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-2-methylphenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate enzyme activity and receptor binding, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Alkoxy and Alkyl Chains

Compounds such as PBP-C2 (4-[4-(4-Ethoxy-3-methylphenyl)heptan-4-yl]-2-methylphenol) and PBP-C10 (4-[4-(4-n-Decyloxy-3-methylphenyl)heptan-4-yl]-2-methylphenol) share the 2-methylphenol backbone but incorporate alkoxy chains of varying lengths (e.g., ethoxy, decyloxy) . Key differences include:

  • Biological Activity: These compounds were designed as selective estrogen receptor degradation (SERD) inducers, with activity influenced by substituent bulkiness and chain length . In contrast, 4-(3-Fluorophenyl)-2-methylphenol’s fluorine atom may modulate receptor binding via electronic effects rather than steric hindrance.
Table 1: Comparison of Alkoxy-Substituted 2-Methylphenols
Compound Substituent Molecular Weight Key Feature
PBP-C2 4-Ethoxy-3-methylphenyl ~352.5 (calc.) Moderate lipophilicity
PBP-C10 4-Decyloxy-3-methylphenyl ~492.7 (calc.) High lipophilicity
Target 3-Fluorophenyl ~216.2 (calc.) Enhanced acidity (F electron-withdrawing)

Halogenated Derivatives: Fluorine vs. Chlorine

4-Chloro-2-methylphenol () serves as a critical comparator:

  • Acidity: The phenol group’s pKa is lower in fluorinated derivatives (e.g., ~8.5–9.5 for 4-Fluoro-2-methylphenol) compared to chlorinated analogs (~9.5–10.5) due to fluorine’s stronger electron-withdrawing effect .
  • Environmental Impact: Chlorinated phenols (e.g., 2,4-Dimethylphenol, 3&4-Methylphenol) are persistent environmental contaminants with established health risk levels (HRLs) . Fluorinated analogs like this compound may exhibit different degradation pathways or toxicity profiles, though data are scarce.

Steric Effects: Bulky Substituents

Compounds such as 4-(1-Adamantyl)-2-methylphenol (MW: 242.36) and 4-(heptafluoropropyl)-2-methylphenol (CAS: 353273-04-8) feature bulky groups that introduce steric hindrance :

  • Physical Properties: Adamantyl and heptafluoropropyl groups increase molecular weight and melting points (e.g., 4-(1-Adamantyl)-2-methylphenol: 242.36 g/mol) while reducing solubility in polar solvents.
  • Applications: Bulky substituents are leveraged in pharmaceuticals to enhance target selectivity or metabolic stability. The fluorine in this compound may offer similar advantages without significant steric bulk.

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